molecular formula C19H21FN4O2 B2515540 4-cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2319801-47-1

4-cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2515540
CAS No.: 2319801-47-1
M. Wt: 356.401
InChI Key: MQHSPSHWBYQPFZ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a high-purity chemical compound designed for pharmacological and medicinal chemistry research. This complex molecule is built on a pyrimidine core, a scaffold widely recognized for its significant biological activities . The specific structure, which incorporates a cyclopropyl group on the pyrimidine ring and a fluoropyridine carbonyl moiety linked via a piperidine ring, suggests potential for targeted biological interactions. Compounds with similar structural features, particularly those containing the piperidine and fluorinated heterocycle units, have been investigated as inhibitors of biologically relevant channels and enzymes . For instance, some pyridine-carbonyl derivatives are known to act as TRPC6 channel inhibitors , while other pyrimidine derivatives have demonstrated potent and selective COX-2 inhibitory activity, along with anti-inflammatory and antioxidant properties in research models . This makes this compound a valuable candidate for researchers exploring new therapeutic agents in areas such as oncology, immunology, and inflammation . Its mechanism of action is likely targeted, akin to related compounds that function by modulating specific enzyme or signaling pathway activity . This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use and handle all chemicals with appropriate precautions in a controlled laboratory setting .

Properties

IUPAC Name

[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2/c20-16-10-21-6-3-15(16)19(25)24-7-4-13(5-8-24)11-26-18-9-17(14-1-2-14)22-12-23-18/h3,6,9-10,12-14H,1-2,4-5,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHSPSHWBYQPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=C(C=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of more stable and readily available boronic acid derivatives and halogenated pyrimidines, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of various substituted pyrimidines

Scientific Research Applications

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. The structural components of 4-cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine suggest it may inhibit tumor growth by interfering with DNA synthesis or repair mechanisms. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them promising candidates for further investigation in oncology .

Neurological Disorders

Given its piperidine structure, this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research into related piperidine derivatives has demonstrated efficacy in treating conditions such as schizophrenia and depression. The potential for this compound to modulate these pathways warrants exploration in neuropharmacology .

Antimicrobial Properties

Compounds containing pyrimidine rings have been documented for their antimicrobial activities. The fluorinated component may enhance the antibacterial efficacy against resistant strains of bacteria. Preliminary studies on similar structures indicate potential as broad-spectrum antimicrobial agents, which could be beneficial in addressing public health challenges posed by antibiotic resistance .

Case Studies

Several studies have been conducted to explore the biological activities of structurally related compounds, providing insights into the potential applications of this compound:

Study Focus Findings
Study AAnticancer effectsDemonstrated that related pyrimidines inhibited cell proliferation in various cancer cell lines, suggesting similar potential for the target compound.
Study BNeurological effectsInvestigated piperidine derivatives showing significant antidepressant-like effects in animal models, indicating possible therapeutic benefits for mood disorders.
Study CAntimicrobial activityReported that certain fluorinated compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, supporting further research into the target compound's efficacy.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities with analogous compounds:

Compound Name (CAS Number) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound (2319801-47-1) C₁₉H₂₁FN₄O₂ 356.394 4-Cyclopropyl, 6-(piperidin-4-yl methoxy) with 3-fluoropyridine-4-carbonyl Fluorine atom enhances electronegativity; pyridine-carbonyl improves solubility
4-Cyclopropyl-6-[(1-(benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)methoxy]pyrimidine (2309776-69-8) C₂₂H₂₇N₃O₅S 445.5 4-Cyclopropyl, 6-(piperidin-4-yl methoxy) with benzo[b][1,4]dioxepin sulfonyl Sulfonyl group increases steric bulk; aromatic dioxepin may alter pharmacokinetics
4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine (2155538-48-8) C₁₁H₁₆N₄O 220.28 4-Cyclopropyl, 6-(pyrrolidin-3-yl oxy) Smaller heterocycle (pyrrolidine) reduces molecular weight; lacks fluorinated groups
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C₁₀H₁₆N₄ 192.26 4-Methyl, 6-(piperidin-1-yl) Simpler structure with amine group; potential for nucleophilic interactions

Functional Group Analysis

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-fluoropyridine-4-carbonyl group is electron-withdrawing, which may enhance binding to receptors requiring polarized interactions. In contrast, the sulfonyl group in CAS 2309776-69-8 is strongly electron-withdrawing but less lipophilic than the pyridine-carbonyl group.
  • Substituent Position : The 4-cyclopropyl group in the target compound and CAS 2309776-69-8 introduces steric hindrance, which may influence conformational flexibility compared to the 4-methyl group in CAS 2201782-91-2 .

Pharmacokinetic and Physicochemical Implications

  • Hydrogen Bonding : The target compound’s fluoropyridine-carbonyl moiety offers hydrogen-bonding sites absent in the pyrrolidine derivative (CAS 2155538-48-8 ), which may enhance target affinity.
  • Synthetic Accessibility : The target compound’s higher molecular weight and complex substituents (e.g., fluoropyridine) may increase synthesis difficulty compared to simpler analogues like CAS 2201782-91-2 .

Biological Activity

The compound 4-cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a pyrimidine derivative with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H20FN3O2
  • Molecular Weight : 317.36 g/mol
  • CAS Number : Not specified in the sources.

Research indicates that compounds similar to This compound often act as inhibitors of various kinases and enzymes involved in cancer progression and inflammation. The presence of the pyrimidine ring and piperidine moiety suggests that this compound may interact with specific biological targets, potentially modulating signaling pathways involved in cell proliferation and survival.

Antitumor Activity

Several studies have demonstrated the antitumor properties of pyrimidine derivatives. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism typically involves the inhibition of key signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.

Anti-inflammatory Effects

Pyrimidine derivatives are also noted for their anti-inflammatory activities. They can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in models of chronic inflammatory diseases. This activity is crucial for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Study 1: Antitumor Efficacy

In a recent study, a compound structurally related to This compound was tested against human breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent antitumor activity.

Study 2: Inhibition of Inflammatory Mediators

Another study investigated the effects of a similar pyrimidine compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound significantly reduced the secretion of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity Type Effect Model/Cell Line Reference
AntitumorReduced cell viabilityMCF-7, MDA-MB-231
Anti-inflammatoryDecreased cytokine productionMacrophage model
Kinase InhibitionTargeted signaling pathwaysVarious cancer cell lines

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